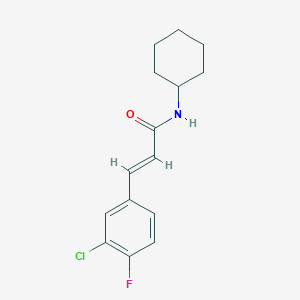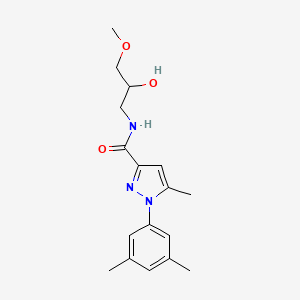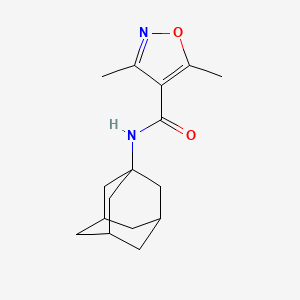
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called GABA transaminase (GABA-T). It is a synthetic compound that has shown promising results in scientific research for the treatment of various neurological disorders.
作用机制
The mechanism of action of (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide involves the inhibition of GABA-T, which is an enzyme that breaks down GABA in the brain. By inhibiting GABA-T, (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide increases the levels of GABA in the brain, which helps to reduce neuronal excitability. This mechanism of action is similar to that of other anti-epileptic drugs such as valproic acid and vigabatrin.
Biochemical and Physiological Effects
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has been shown to increase the levels of GABA in the brain, which has several biochemical and physiological effects. It helps to reduce neuronal excitability, which can prevent seizures in epilepsy patients. It also has anxiolytic and anti-addictive effects, which makes it a potential candidate for the treatment of anxiety and addiction disorders.
实验室实验的优点和局限性
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-T, which makes it a valuable tool for studying the role of GABA in various neurological disorders. It also has good bioavailability and can be administered orally, which makes it easy to use in animal studies.
However, there are also some limitations to using (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide in lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. It is also relatively expensive compared to other GABA-T inhibitors, which may limit its use in some studies.
未来方向
There are several future directions for the research on (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide. One potential direction is to study its efficacy in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective GABA-T inhibitors that can be used in combination with (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide for enhanced therapeutic effects.
Conclusion
In conclusion, (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide is a synthetic compound that has shown promising results in scientific research for the treatment of various neurological disorders. Its mechanism of action involves the inhibition of GABA-T, which increases the levels of GABA in the brain and reduces neuronal excitability. (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide, which may lead to the development of new and improved treatments for neurological disorders.
合成方法
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide can be synthesized by reacting 3-chloro-4-fluoroaniline with cyclohexylisocyanate in the presence of a catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide. The synthesis of (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide is a complex and multi-step process that requires expertise in organic chemistry.
科学研究应用
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. This makes (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide a potential candidate for the treatment of epilepsy, which is characterized by abnormal neuronal excitability.
属性
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-13-10-11(6-8-14(13)17)7-9-15(19)18-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOGZAZZGXXGNJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)


![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)


![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)

